molecular formula C10H11Cl B3314665 3-(3-Chloro-4-methylphenyl)-1-propene CAS No. 951887-92-6

3-(3-Chloro-4-methylphenyl)-1-propene

Cat. No.: B3314665
CAS No.: 951887-92-6
M. Wt: 166.65 g/mol
InChI Key: JVODPVVCUSWQQR-UHFFFAOYSA-N
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Description

Contextualization within Aryl-Substituted Alkene Chemistry

Aryl-substituted alkenes are characterized by an sp²-hybridized carbon from an alkene bonded directly or indirectly to an aromatic ring. In 3-(3-Chloro-4-methylphenyl)-1-propene, the propene group is attached to the phenyl ring via a methylene (B1212753) bridge, classifying it as a homoallylic arene. The chemical properties of the molecule are dictated by the interplay between three key components:

The Propene Unit: The terminal double bond is a site of high electron density, making it susceptible to electrophilic addition and a valuable handle for transition metal-catalyzed reactions.

The Phenyl Ring: The aromatic core acts as a bulky substituent that can influence the stereochemistry of reactions at the alkene.

The Ring Substituents: The chloro and methyl groups on the phenyl ring modify its electronic properties. The methyl group is a weak electron-donating group, while the chloro group is an electron-withdrawing, ortho-para directing deactivator. Their combined presence creates a specific electronic environment that influences the reactivity of both the aromatic ring and the propene side-chain.

Significance as a Synthetic Research Substrate

While specific documented applications for this compound are sparse in peer-reviewed literature, its structure suggests significant potential as a versatile substrate in organic synthesis. The terminal alkene is a key functional group that can participate in a wide array of chemical transformations. Its value lies in its ability to serve as a precursor for more complex molecular scaffolds.

Based on the known reactivity of similar arylalkenes, the compound could be employed in various synthetic operations. For instance, the double bond is a suitable participant in hydroformylation to produce aldehydes, oxidation to form epoxides or diols, and polymerization to create novel materials. Furthermore, it can serve as a coupling partner in transition metal-catalyzed reactions, such as the Heck reaction or cross-metathesis, to build more elaborate carbon skeletons.

Below is an interactive table detailing the potential synthetic transformations for this compound based on established reactivity of the arylpropene chemical class.

Reaction TypeReagents & ConditionsPotential Product ClassSynthetic Utility
Oxidation m-CPBA or other peroxy acidsEpoxidesIntermediates for diols, amino alcohols.
Hydroformylation CO, H₂, Rh/Co catalystAldehydesPrecursors for alcohols, carboxylic acids, amines.
Heck Coupling Aryl halide, Pd catalyst, baseSubstituted AlkenesC-C bond formation, molecular complexity.
Wacker Oxidation PdCl₂, CuCl₂, O₂Methyl KetonesIntroduction of a carbonyl group.
Hydroboration-Oxidation BH₃, then H₂O₂, NaOHPrimary AlcoholsAnti-Markovnikov addition of water.

Evolution of Research Trajectories for Related Arylpropenes

Research into arylpropenes has evolved significantly, largely driven by the search for new therapeutic agents and functional materials. The core structure of an arylpropene is a common motif in natural products and pharmacologically active molecules. Scientists have systematically modified the substitution patterns on both the aromatic ring and the alkene chain to fine-tune biological activity and physical properties.

For example, derivatives of aryl-substituted 2-aminopyridines have been investigated as potential agents for treating Alzheimer's disease nih.gov. Similarly, the modification of aryl thiazole structures has led to the discovery of potent anticancer agents that inhibit tubulin polymerization nih.gov. Research in medicinal chemistry often explores how the addition of various functional groups—such as halogens, alkyl groups, and methoxy groups—to an arylpropene scaffold can influence a molecule's ability to bind to biological targets like enzymes or receptors. This iterative process of synthesis and biological evaluation is a cornerstone of modern drug discovery and illustrates the chemical space that compounds like this compound occupy.

Overview of Principal Academic Research Domains

The primary academic research domains relevant to this compound are synthetic methodology and medicinal chemistry.

Synthetic Methodology: This compound is an ideal model substrate for the development of new chemical reactions. Organic chemists might use it to test the scope and limitations of novel catalytic systems for alkene functionalization, C-H activation on the aromatic ring, or reactions that involve both moieties. Its specific substitution pattern provides a unique test case for regioselectivity and chemoselectivity.

Medicinal Chemistry: As a substituted arene, the compound serves as a potential starting point or fragment for the construction of larger, more complex molecules with potential biological activity princeton.edumdpi.com. The C(sp³)-rich fragment (the allyl group) combined with the substituted aromatic ring is a desirable feature in drug candidates, as it can lead to improved pharmacological properties. The chloro and methyl substituents allow for further functionalization, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-methyl-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODPVVCUSWQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250946
Record name Benzene, 2-chloro-1-methyl-4-(2-propen-1-yl)-
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Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-92-6
Record name Benzene, 2-chloro-1-methyl-4-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-methyl-4-(2-propen-1-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3 Chloro 4 Methylphenyl 1 Propene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 3-(3-chloro-4-methylphenyl)-1-propene, the most logical retrosynthetic disconnection is the C(sp²)–C(sp³) bond between the aromatic ring and the propene moiety. This disconnection, a key simplification strategy, breaks the target molecule into two fundamental building blocks or synthons. wikipedia.org

This primary disconnection gives rise to two potential synthetic pathways based on the polarity assigned to the synthons:

Pathway A: An electrophilic aryl synthon and a nucleophilic allyl synthon. The corresponding synthetic equivalents would be a halogenated aromatic compound, such as 1-bromo-3-chloro-4-methylbenzene, and an allyl-organometallic reagent, like allylmagnesium bromide or an allylboronic ester.

Pathway B: A nucleophilic aryl synthon and an electrophilic allyl synthon. The synthetic equivalents for this approach would be an aryl-organometallic species, such as (3-chloro-4-methylphenyl)boronic acid, and an allyl halide, for instance, allyl bromide.

Both pathways converge on a transition metal-catalyzed cross-coupling reaction as the key bond-forming step, a common and powerful strategy in modern organic synthesis. nih.gov The choice between these routes often depends on the availability and stability of the precursors and the desired reaction conditions.

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, primarily during the preparation of the aromatic precursor. mdpi.comnih.gov The starting material is typically 4-chlorotoluene (B122035). To enable the desired cross-coupling, a second functional group, usually a halogen or a boron moiety, must be introduced onto the aromatic ring.

The challenge lies in achieving the correct regiochemistry. The target molecule requires this second functional group to be at the C1 position, which is meta to the chlorine atom and ortho to the methyl group.

Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of electrophilic aromatic substitution. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. Direct halogenation of 4-chlorotoluene would likely lead to a mixture of isomers, making it difficult to isolate the desired 1-bromo-3-chloro-4-methylbenzene in high yield. Therefore, more sophisticated, regioselective methods or the use of pre-functionalized starting materials are often necessary to ensure the correct substitution pattern. leah4sci.com

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. mdpi.com In the context of the cross-coupling step, the catalyst must selectively activate the C-X (where X is a halogen) or C-B bond on the aromatic precursor without reacting with the C-Cl bond already present on the ring or the double bond of the propene moiety. Modern palladium catalysts often exhibit high chemoselectivity, enabling such transformations. nih.gov

Precursor Design and Derivatization

The primary aromatic precursor is a 3-chloro-4-methylphenyl derivative activated for cross-coupling. A common choice is 1-bromo-3-chloro-4-methylbenzene. Its synthesis requires a regioselective approach. While direct bromination of 4-chlorotoluene is problematic, alternative strategies can be employed. One potential route involves the nitration of 4-chlorotoluene, followed by separation of the desired isomer, reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to install the bromine atom. Another approach could start from 3-chloro-4-methylaniline, which is commercially available, and convert the amino group to a bromine or an iodo group for subsequent coupling reactions.

For Suzuki-Miyaura coupling, the corresponding boronic acid, (3-chloro-4-methylphenyl)boronic acid, is required. This can be synthesized from the Grignard reagent of 1-bromo-3-chloro-4-methylbenzene by quenching it with a trialkyl borate (B1201080) followed by acidic workup.

The alkene-containing precursor is typically a simple, three-carbon unit. For many cross-coupling reactions, commercially available reagents are used.

Allyl Halides: Allyl bromide and allyl chloride are readily available and serve as electrophilic partners in couplings with organometallic nucleophiles.

Allylboronic Acids and Esters: For Suzuki-Miyaura reactions where the aromatic partner is a halide, an allylboron species is needed. Allylboronic acid pinacol (B44631) ester is a common and stable reagent that can be prepared via the hydroboration of allene (B1206475) or by reacting a trialkyl borate with an allyl Grignard reagent. nih.gov These reagents are valued for their stability and functional group tolerance. nih.gov

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds and are central to the synthesis of this compound. researchgate.net Palladium-catalyzed reactions, in particular, have become indispensable for their efficiency and broad substrate scope. nih.govresearchgate.net These methods allow for the precise connection of the aryl and allyl fragments under relatively mild conditions.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. youtube.comnih.gov It is a favored method for forming the C(sp²)–C(sp³) bond in the target molecule due to the mild reaction conditions, the commercial availability of catalysts and reagents, and the excellent functional group tolerance. nih.govmdpi.com

The reaction can be performed in two ways for this specific target:

Route 1: Coupling of (3-chloro-4-methylphenyl)boronic acid with an allyl halide (e.g., allyl bromide).

Route 2: Coupling of a halogenated aromatic precursor (e.g., 1-bromo-3-chloro-4-methylbenzene) with an allylboronic acid derivative (e.g., allylboronic acid pinacol ester).

A typical catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura C(sp²)-C(sp³) Coupling This table presents generalized conditions based on literature for similar transformations and serves as an illustrative guide.

Parameter Condition Purpose Reference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Facilitates the catalytic cycle (oxidative addition, reductive elimination). nih.govyoutube.com
Ligand PPh₃, dppf Stabilizes the palladium center and influences reactivity and selectivity. nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Promotes the transmetalation step. nih.gov
Solvent Toluene (B28343), Dioxane, THF/H₂O Solubilizes reactants and influences reaction rate and yield. youtube.com
Temperature 60-100 °C Provides energy to overcome activation barriers. nih.gov

The choice of specific reagents and conditions can be optimized to maximize the yield and purity of this compound. The presence of the chloro-substituent on the aryl ring is generally well-tolerated in Suzuki-Miyaura couplings, highlighting the excellent chemoselectivity of this method. mdpi.com

Heck Coupling Methodologies and Stereochemical Outcomes

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, serves as a cornerstone for C-C bond formation. wikipedia.orgyoutube.com In the context of synthesizing this compound, this methodology would typically involve the reaction of an aryl halide, such as 1-bromo- or 1-iodo-3-chloro-4-methylbenzene, with an allylic partner like propene or an allyl alcohol derivative. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The catalytic system generally consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base. wikipedia.org The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide produced during the reaction. wikipedia.org The choice of ligand is critical for stabilizing the palladium catalyst and influencing reactivity.

A key aspect of the Heck reaction with unsymmetrical alkenes is regioselectivity. The migratory insertion step typically proceeds to place the aryl group on the less sterically hindered carbon of the double bond, which, in the case of propene, would favor the formation of the desired 3-aryl-1-propene structure. The final step is a β-hydride elimination, which regenerates the double bond. wikipedia.org

Interactive Table: Representative Conditions for Heck-type Allylation of Aryl Halides

Aryl Halide (Analog)Alkene PartnerCatalyst SystemBaseSolventYield (%)Reference
IodobenzeneStyrene (B11656)PdCl₂K₂CO₃MethanolHigh wikipedia.org
Aryl BromideActivated AlkenePd(OAc)₂ / PPh₃Et₃NDMFGood-Excellent organic-chemistry.org
Aryl HalideAlkenePd(L-proline)₂-Water (Microwave)Excellent organic-chemistry.org

Negishi Coupling Protocols

The Negishi coupling is a powerful and versatile cross-coupling reaction catalyzed by nickel or palladium, which joins an organozinc compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org Its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbons make it highly valuable. wikipedia.org

To synthesize this compound, two primary Negishi pathways are conceivable:

Coupling of a (3-chloro-4-methylphenyl)zinc halide with an allyl halide (e.g., allyl bromide).

Coupling of an allylzinc halide with a 3-chloro-4-methyl-substituted aryl halide.

Palladium catalysts like Pd(PPh₃)₄ are commonly used, though nickel catalysts such as Ni(acac)₂ can also be effective. wikipedia.org Recent advancements have identified highly active catalyst systems, including palladium complexes with specialized biarylphosphine ligands (e.g., SPhos, XPhos), that can facilitate couplings of even challenging substrates like aryl chlorides at room temperature. nih.govmit.edu A completely linear-selective Negishi coupling of 3,3-disubstituted allylzinc reagents with aryl electrophiles has been developed, providing a reliable method for producing prenylated arenes. nih.gov

Interactive Table: General Conditions for Negishi Allylation of Aryl Halides

Organozinc ReagentHalide Partner (Analog)Catalyst SystemSolventTemperatureSelectivity/YieldReference
Allylzinc BromideAryl IodidePd(PPh₃)₄THFRefluxGood wikipedia.org
Isopropylzinc Bromideortho-Substituted Aryl BromidePd(OAc)₂ / CPhos ligandTHFAmbientHigh Yield, >20:1 Branched:Linear nih.gov
Aryl Zinc BromideVinyl Triflates/HalidesNi(acac)₂ / PPh₃ / (i-Bu)₂AlHTHF-Good wikipedia.org
Benzylzinc BromideAryl Iodide/BromideCoBr₂DMAcMildExcellent (>99%) nih.gov

Stille Coupling Applications

The Stille reaction involves the palladium-catalyzed coupling of an organotin (stannane) reagent with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A significant advantage of organostannanes is their stability to air and moisture, and many are commercially available or readily synthesized. libretexts.org

The synthesis of the target compound via Stille coupling would most practically involve the reaction of allyltributylstannane (B1265786) with 1-bromo-3-chloro-4-methylbenzene. The reaction is typically catalyzed by a Pd(0) source, such as Pd(PPh₃)₄. wikipedia.org In many cases, additives are crucial for efficient coupling. The addition of copper(I) salts (e.g., CuI) or lithium chloride (LiCl) can accelerate the rate-determining transmetalation step. organic-chemistry.orguwindsor.ca While highly effective, a primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.orgharvard.edu

Interactive Table: Conditions for Stille Coupling of Aryl Halides with Allylstannanes

OrganostannaneHalide Partner (Analog)Catalyst SystemAdditiveSolventYield (%)Reference
AllyltributylstannaneAryl BromidePd(PPh₃)₄NoneTHFVariable wikipedia.org
VinylstannaneAryl IodidePdCl₂(PPh₃)₂CuIDMF~90% organic-chemistry.org
Aryl/VinylstannaneAllylic Acetate[Pd(allyl)Cl]₂ / dppeNoneTHF65-95% organic-chemistry.org
4-(Trimethylsilyl)-2-butenylstannaneAryl IodidePd₂(dba)₃ / P(o-tol)₃NoneToluene98% acs.org

Other Emerging Cross-Coupling Reactions

The field of cross-coupling is continuously evolving, with new methods emerging that offer milder conditions, improved selectivity, or broader substrate scope. acs.org These reactions often utilize different metals or activation strategies.

Indium-Mediated Allylation : Allylindium reagents, which can be generated in situ from indium metal and an allyl halide, are effective partners in palladium-catalyzed cross-couplings with aryl halides. organic-chemistry.org Optimal conditions have been identified using a Pd₂(dba)₃CHCl₃ catalyst with triphenylphosphine (B44618) in DMF at 100 °C, with LiCl as a crucial additive. organic-chemistry.org These reagents present a less toxic alternative to stannanes. organic-chemistry.org

Boron-Based Allylation (Suzuki-Miyaura type) : The coupling of allylboronic acids or their esters with aryl halides is another powerful route. organic-chemistry.org Reactions can proceed with various palladium catalysts, and some protocols work even at room temperature or without the need for a base. organic-chemistry.org Photoredox/nickel dual catalysis has recently been developed for coupling allyl trifluoroborates with aryl halides under very mild conditions. organic-chemistry.org

Ligand-Free and Heterogeneous Catalysis : To improve the sustainability and cost-effectiveness of cross-coupling, significant research has focused on developing ligand-free catalytic systems. rsc.org These methods often use simple palladium salts or palladium nanoparticles, sometimes in aqueous media or immobilized on a solid support, which simplifies catalyst recovery and reuse. organic-chemistry.orgrsc.org

Olefination Reactions for C=C Bond Formation

Olefination reactions provide an alternative synthetic strategy by constructing the carbon-carbon double bond itself, typically from a carbonyl compound. For a terminal alkene like this compound, this approach is less direct than cross-coupling and would likely involve the synthesis and subsequent reaction of an aldehyde intermediate.

Wittig-Type and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variants are premier methods for converting aldehydes and ketones into alkenes. mnstate.edulibretexts.org The classic Wittig reaction uses a phosphorus ylide (a Wittig reagent), while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgmasterorganicchemistry.com

A plausible route to the target compound using these methods would involve the two-step synthesis of (3-chloro-4-methylphenyl)acetaldehyde, followed by a methylenation reaction.

Intermediate Synthesis : (3-chloro-4-methylphenyl)acetaldehyde would first be prepared.

Olefination : This aldehyde would then react with a methylenating agent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) in a Wittig reaction, to form the terminal alkene.

The HWE reaction, which uses phosphonate esters and typically gives excellent E-selectivity for disubstituted alkenes, is also a powerful tool, though its stereoselectivity is not a factor in forming a terminal alkene. wikipedia.orgnih.gov The byproducts of HWE reactions (dialkyl phosphates) are water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in Wittig reactions. wikipedia.org The Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to achieve high Z-selectivity. youtube.commdpi.com

Interactive Table: General Comparison of Wittig and HWE Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionReference
NucleophilePhosphonium Ylide (Ph₃P=CR₂)Phosphonate Carbanion ((RO)₂P(O)-CHR⁻) wikipedia.orgmasterorganicchemistry.com
Reagent PreparationReaction of PPh₃ with an alkyl halide, followed by a strong base (e.g., n-BuLi).Arbuzov reaction to form phosphonate ester, followed by a base (e.g., NaH, KHMDS). wikipedia.orgmasterorganicchemistry.com
StereoselectivityDepends on ylide stability; stabilized ylides give E-alkenes, non-stabilized give Z-alkenes.Generally high E-selectivity (thermodynamic control). Z-selectivity via Still-Gennari mod. wikipedia.orgmdpi.comlibretexts.org
ByproductTriphenylphosphine oxide (often difficult to separate).Dialkyl phosphate (B84403) salt (water-soluble, easy to remove). wikipedia.org

Peterson Olefination and Silicon-Based Approaches

The Peterson olefination is another key method for alkene synthesis from carbonyl compounds, utilizing α-silyl carbanions. researchgate.netorganicchemistrydata.org The reaction proceeds through a β-hydroxysilane intermediate, which can often be isolated. wikipedia.orgorganic-chemistry.org

A synthetic route to this compound via Peterson olefination would mirror the Wittig/HWE approach, reacting (3-chloro-4-methylphenyl)acetaldehyde with an α-silyl carbanion like (trimethylsilyl)methyllithium.

A unique and powerful feature of the Peterson olefination is the ability to control the stereochemistry of the final alkene through the choice of elimination conditions for the β-hydroxysilane intermediate. organic-chemistry.orglscollege.ac.in

Acidic conditions lead to an anti-elimination.

Basic conditions (e.g., using potassium hydride, KH) lead to a syn-elimination.

While this stereocontrol is a major advantage for producing internal alkenes, it is not a consideration for the synthesis of a terminal alkene like the target compound. organicchemistrydata.org For substrates where the α-silyl carbanion is stabilized by electron-withdrawing groups, the β-hydroxysilane intermediate is often unstable and eliminates in-situ to directly yield the alkene. wikipedia.orglscollege.ac.in

Green Chemistry Principles in Synthetic Optimization

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of alternative reaction media and the development of recyclable catalytic systems.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate the environmental impact, research has shifted towards solvent-free reactions and the use of water as a green solvent. dergipark.org.trias.ac.in

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant advantages by reducing waste, simplifying work-up procedures, and often enhancing reaction rates due to higher reactant concentrations. ijrpr.com These reactions can be facilitated by various techniques, including mechanochemistry (grinding or ball milling) and thermal activation. dergipark.org.trijrpr.com While specific examples for the direct synthesis of this compound under strictly solvent-free conditions are not extensively documented in readily available literature, the principles have been successfully applied to related transformations like Knoevenagel condensations and Michael additions, which are fundamental steps in many organic syntheses. ijrpr.com For instance, solvent-free Knoevenagel condensations have been achieved with high efficiency using mechanochemical activation. ijrpr.com The application of such techniques to the synthesis of arylpropenes could potentially lead to more sustainable manufacturing processes. Research has shown that while solvent-free conditions can maintain excellent reaction conversions, they may sometimes lead to a decrease in enantioselectivity in chiral syntheses. nih.gov

Aqueous Medium Reactions:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. dergipark.org.tr However, the poor solubility of many organic reactants in water presents a challenge. dergipark.org.tr To overcome this, strategies such as the use of surfactants to create micellar systems, or employing water-soluble catalysts and ligands, have been developed. dergipark.org.tr Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for creating the carbon-carbon bond in arylpropenes, have been successfully performed in aqueous media. researchgate.net For example, palladium-catalyzed Suzuki coupling reactions have been carried out in water, often under microwave irradiation to accelerate the reaction. researchgate.net The use of water as a solvent not only aligns with green chemistry principles but can also, in some cases, enhance reactivity and selectivity.

Reaction TypeConditionsAdvantagesChallenges
Solvent-Free Mechanochemical (grinding, ball milling), ThermalReduced waste, cost-effective, high reaction ratesPotential for poor heat transfer, limited to solid or high-boiling liquid reactants, potential loss of selectivity nih.gov
Aqueous Medium Use of phase-transfer catalysts, water-soluble ligands, microwave irradiationEnvironmentally benign, safe, inexpensivePoor solubility of organic substrates, potential for hydrolysis of reactants or products

A significant advancement in green chemistry is the development of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated from the reaction mixture. This simplifies product purification and, crucially, allows for the recovery and reuse of the catalyst, reducing costs and waste. researchgate.netmdpi.com

For the synthesis of arylpropenes like this compound, palladium-catalyzed cross-coupling reactions are paramount. Homogeneous palladium catalysts, while highly active, are often difficult to separate and recycle. mdpi.com To address this, significant research has focused on immobilizing palladium nanoparticles on various solid supports.

Supported Palladium Catalysts:

Various materials have been explored as supports for palladium catalysts, including:

Porous Organic Polymers (POPs): These materials offer a high surface area and can be functionalized to enhance catalyst stability and activity. For instance, palladium nanoparticles supported on an amide and ether functionalized porous organic polymer (Pd@AEPOP) have demonstrated excellent catalytic activity and recyclability in Heck and Suzuki reactions. nih.gov This catalyst could be recycled up to nine times without a significant drop in its effectiveness. nih.gov

Porous Glass: Palladium supported on porous glass has been used for Suzuki and Heck reactions in water under aerobic conditions, showcasing the potential for combining aqueous media with heterogeneous catalysis. researchgate.net

Graphene: Palladium nanoparticles on ionic polymer-doped graphene have shown high efficiency in Suzuki coupling reactions due to excellent dispersion and accessibility of the catalytic sites. rsc.org These catalysts also exhibit high recyclability. rsc.org

Silica (B1680970) and Zeolites: Modified silica and zeolites like mordenite (B1173385) have been used to support palladium catalysts, demonstrating good reusability in Suzuki coupling reactions. mdpi.com

A major challenge with heterogeneous catalysts is the leaching of the metal from the support into the reaction mixture, which reduces catalyst lifetime and can contaminate the product. mdpi.com Ongoing research focuses on developing more robust catalyst supports and immobilization techniques to minimize leaching.

Catalyst SupportKey FeaturesRecyclabilityRelevant Reactions
Porous Organic Polymers (POPs) nih.govHigh surface area, tunable functionalityHigh (e.g., up to 9 cycles)Heck, Suzuki
Porous Glass researchgate.netStable under aerobic conditionsGood, may require reactivationSuzuki, Heck
Graphene rsc.orgExcellent dispersion, high accessibilityHigh (e.g., up to 10 cycles)Suzuki
Silica/Zeolites mdpi.comWell-defined pore structureGood (e.g., at least 5 cycles)Suzuki

Flow Chemistry and Continuous Synthesis Development

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. thieme-connect.denih.gov In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This approach offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for straightforward automation and scale-up. mdpi.comwordpress.com

The synthesis of arylpropenes can be adapted to continuous flow processes. For instance, key reactions like Suzuki-Miyaura cross-couplings have been successfully implemented in flow reactors. mdpi.com A continuous flow setup for the synthesis of this compound would likely involve pumping a solution of 3-chloro-4-methyl-halobenzene and an appropriate allylating agent through a heated column packed with a heterogeneous palladium catalyst. rsc.orgrsc.org

The development of a continuous process for this specific compound would involve optimizing parameters such as residence time, temperature, pressure, and solvent. researchgate.net The use of packed-bed reactors with heterogeneous catalysts is particularly well-suited for flow chemistry, as it allows for the continuous production of the desired product without the need for catalyst filtration in subsequent steps. unimi.it This integration of heterogeneous catalysis and flow chemistry represents a significant step towards highly efficient and sustainable chemical manufacturing. researchgate.net

Multicomponent Reactions Incorporating the Arylpropene Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that contains substantial portions of all the starting materials. jocpr.comnih.govtcichemicals.com This approach is characterized by high atom economy, step economy, and the rapid generation of molecular diversity. jocpr.comuniba.itmdpi.com

While direct one-pot syntheses of this compound via an MCR are not common, the arylpropene scaffold can be a valuable building block in subsequent multicomponent reactions to generate more complex molecular architectures. For example, the double bond in the propene side chain can participate in various cycloaddition reactions or other transformations within an MCR sequence.

Alternatively, the precursor, 3-chloro-4-methylphenyl halide, could be a component in an MCR that ultimately forms a molecule containing the desired arylpropene structure. For instance, a one-pot, three-component reaction has been reported involving 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde, which is derived from a related starting material. researchgate.net

MCRs such as the Ugi, Passerini, Biginelli, and Hantzsch reactions are powerful tools for creating diverse libraries of compounds. nih.govtcichemicals.comnih.gov The incorporation of the this compound moiety or its precursors into these reaction schemes could provide rapid access to novel and potentially biologically active molecules. uniba.it The design of new MCRs that directly assemble the this compound structure or utilize it as a key synthon remains an active area of research. epfl.ch

Chemical Reactivity and Mechanistic Transformations of 3 3 Chloro 4 Methylphenyl 1 Propene

Electrophilic Addition Reactions at the Alkene Moiety

Electrophilic addition reactions are characteristic of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species. libretexts.org For 3-(3-Chloro-4-methylphenyl)-1-propene, these reactions proceed via carbocation intermediates, whose stability is a critical determinant of the final product structure.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of an alkene is a fundamental electrophilic reaction. mt.com The reaction with this compound is expected to proceed through a cyclic halonium ion intermediate.

The mechanism begins with the electrophilic attack of the alkene's π-bond on the halogen molecule, leading to the formation of a three-membered ring intermediate known as a bromonium (or chloronium) ion. cdnsciencepub.comyoutube.com This intermediate is then attacked by the resulting halide ion in an Sₙ2-like fashion, causing the ring to open and resulting in the anti-addition of the two halogen atoms across the former double bond. youtube.com

Due to the formation of the bridged halonium ion, the positive charge is distributed between the two carbons of the original double bond and the halogen atom. This prevents the formation of a discrete carbocation and thus precludes rearrangements. The nucleophilic halide ion then attacks one of the carbons from the side opposite the halonium bridge. For this compound, the attack can occur at either C1 or C2 of the propene chain, leading to the formation of a vicinal dihalide, 1,2-Dihalo-3-(3-chloro-4-methylphenyl)propane.

Kinetics studies on the bromination of substituted styrenes in acetic acid have shown that the reaction can follow both second-order and third-order rate laws, with the third-order term (second order in bromine) becoming significant at higher bromine concentrations. cdnsciencepub.com The electronic effects of the substituents on the phenyl ring influence the reaction rate; however, a simple correlation is not always observed for the third-order process. cdnsciencepub.com

Table 1: Expected Products of Halogenation

Reactant Reagent Expected Major Product
This compound Br₂ in CCl₄ 1,2-Dibromo-3-(3-chloro-4-methylphenyl)propane
This compound Cl₂ in CH₂Cl₂ 1,2-Dichloro-3-(3-chloro-4-methylphenyl)propane

The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes like this compound is a regioselective reaction. masterorganicchemistry.com The outcome is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. masterorganicchemistry.comyoutube.com

The mechanism involves a two-step process:

Protonation of the alkene : The π-bond attacks the hydrogen atom of the HX molecule, forming a C-H bond and a carbocation intermediate. libretexts.org

Nucleophilic attack : The resulting halide ion (X⁻) acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. libretexts.org

For this compound, protonation can lead to two possible carbocations: a primary carbocation at C1 or a secondary, benzylic carbocation at C2.

The secondary benzylic carbocation is significantly more stable due to the electron-donating inductive effect of the alkyl group and, more importantly, resonance stabilization from the adjacent phenyl ring. The positive charge can be delocalized into the aromatic system. Therefore, the reaction proceeds preferentially through the more stable secondary benzylic carbocation intermediate. masterorganicchemistry.com This leads to the formation of the Markovnikov product, where the halogen atom is attached to the more substituted carbon (C2).

Regioselectivity in Hydrohalogenation:

Markovnikov Product: 2-Halo-1-(3-chloro-4-methylphenyl)propane

Anti-Markovnikov Product: 1-Halo-3-(3-chloro-4-methylphenyl)propane

Under standard conditions, the Markovnikov product is overwhelmingly favored. Anti-Markovnikov addition can be achieved, particularly with HBr, if the reaction is carried out in the presence of peroxides, which initiates a free-radical addition mechanism instead of an electrophilic one.

Table 2: Regioselectivity in the Hydrohalogenation of this compound

Reaction Conditions Mechanism Major Product
HBr, dark, no peroxides Electrophilic Addition 2-Bromo-1-(3-chloro-4-methylphenyl)propane (Markovnikov)
HCl, dark, no peroxides Electrophilic Addition 2-Chloro-1-(3-chloro-4-methylphenyl)propane (Markovnikov)
HBr, light or peroxides Radical Addition 1-Bromo-3-(3-chloro-4-methylphenyl)propane (Anti-Markovnikov)

The acid-catalyzed addition of water across the double bond, known as hydration, converts alkenes into alcohols. ncert.nic.in Similar to hydrohalogenation, this reaction proceeds through a carbocation intermediate and follows Markovnikov's rule. ncert.nic.inlearncbse.in

The mechanism involves:

Protonation of the alkene by an acid catalyst (e.g., H₂SO₄) to form the most stable carbocation. ncert.nic.in For this compound, this is the secondary benzylic carbocation.

Nucleophilic attack by water on the carbocation.

Deprotonation of the resulting oxonium ion by a water molecule to yield the alcohol and regenerate the acid catalyst. ncert.nic.in

The regioselectivity strongly favors the formation of the alcohol where the hydroxyl group is attached to the more substituted carbon, C2, yielding 1-(3-Chloro-4-methylphenyl)propan-2-ol.

From a stereochemical perspective, the reaction involves a planar carbocation intermediate. The subsequent nucleophilic attack by water can occur from either face of the plane with equal probability. libretexts.org Since the reaction creates a new chiral center at C2, if the starting material were achiral, a racemic mixture of (R)- and (S)-1-(3-chloro-4-methylphenyl)propan-2-ol would be formed. libretexts.org

Radical Reactions and Their Applications

The alkene moiety of this compound is also susceptible to attack by radicals. These reactions are important in polymerization and for the formation of new carbon-carbon bonds.

This compound, as a substituted styrene (B11656) derivative, can potentially serve as a monomer in radical polymerization. Controlled or "living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly relevant for synthesizing polymers with well-defined molecular weights and low polydispersity (Mₙ/Mₙ < 1.5). cmu.edu

Transition-metal complexes, such as those of rhenium and iron, have been successfully used to catalyze the living radical polymerization of substituted styrenes like p-chlorostyrene and p-methylstyrene, yielding polymers with narrow molecular weight distributions. acs.orgacs.org It is plausible that similar catalytic systems could be employed for the controlled polymerization of this compound.

Table 3: Factors Influencing Controlled Radical Polymerization of Substituted Styrenes

Factor Influence Reference
Substituent Type Electron-withdrawing groups generally increase polymerization rate and control. cmu.edu
Catalyst System Transition-metal complexes (e.g., Re, Fe, Mo) can mediate living radical polymerization. acs.orgacs.orgnih.gov
Polymer Properties Controlled methods allow for predetermined molecular weights and low polydispersity. cmu.edunih.gov

The double bond of this compound can undergo intermolecular addition with a variety of radical species. A classic example is the anti-Markovnikov addition of HBr initiated by peroxides, as mentioned previously. Another important reaction is allylic halogenation, which occurs under low concentrations of halogen and is initiated by heat or UV light. libretexts.org This reaction leads to substitution at the allylic position (the carbon adjacent to the double bond) rather than addition across the double bond, proceeding via a resonance-stabilized allylic radical. libretexts.orgyoutube.com

Intramolecular radical additions, or radical cyclizations, are powerful methods for constructing cyclic compounds. thieme-connect.de If a radical can be generated on a side chain attached to the aromatic ring or elsewhere in a more complex molecule containing the this compound moiety, it could potentially add to the double bond in an intramolecular fashion. For example, cascade radical cyclizations of N-allyl propiolamides with aryl radicals have been used to construct polycyclic γ-lactams. semanticscholar.org Similarly, intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator system has been shown to be effective for synthesizing polyheterocycles. nih.gov These examples demonstrate the feasibility of using the alkene in this compound as a radical acceptor in cyclization reactions to form complex molecular architectures.

Oxidation Transformations

The electron-rich carbon-carbon double bond in this compound is susceptible to attack by various oxidizing agents, leading to the formation of epoxides, diols, or cleaved carbonyl products.

Epoxidation of the terminal alkene of this compound involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an oxirane or epoxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The accepted mechanism for this reaction involves a concerted process where the peroxy acid delivers an oxygen atom to the alkene. mdma.ch For substituted styrenes, which are structurally related to the target molecule, high enantioselectivities have been achieved in asymmetric epoxidation reactions using specific chiral catalysts. nih.govrsc.org

The reaction proceeds via a transition state where the peroxy acid is positioned over the alkene. For allylic systems, hydrogen bonding can play a role in directing the stereochemical outcome. wikipedia.org Given the structure of this compound, the product of epoxidation would be 2-((3-chloro-4-methylphenyl)methyl)oxirane. Due to the chiral center created at the C2 position of the propene chain, a racemic mixture of enantiomers is expected unless a chiral catalyst is employed. The presence of the bulky substituted phenyl group can influence the diastereoselectivity if other chiral centers are present or if a chiral reagent is used.

Table 1: Representative Epoxidation Reaction

Reactant Reagent Product

Dihydroxylation involves the addition of two hydroxyl groups across the double bond, converting the alkene into a vicinal diol. A powerful and widely used method for this transformation is the Sharpless asymmetric dihydroxylation. wikipedia.orgnih.gov This reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgorganic-chemistry.org The reaction is highly effective for a wide range of alkenes, including those with aryl substituents. chem-station.com

The reaction mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis cleaves the osmate ester, yielding the diol and regenerating the osmium catalyst through the use of a stoichiometric co-oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). wikipedia.orgchem-station.com

For this compound, Sharpless asymmetric dihydroxylation would yield 1-(3-chloro-4-methylphenyl)propane-1,2-diol. The choice of the chiral ligand (either (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) determines which enantiomer of the diol is preferentially formed. wikipedia.org

Table 2: Sharpless Asymmetric Dihydroxylation Reagents

Reagent Mix Chiral Ligand Expected Product Enantiomer
AD-mix-α (DHQ)₂PHAL (R)-1-(3-chloro-4-methylphenyl)propane-1,2-diol

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in alkenes. quora.com The reaction involves treating the alkene with ozone (O₃), which leads to the formation of an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. quora.com The ozonide can then be worked up under either reductive or oxidative conditions to yield different products.

For this compound, reductive workup (e.g., with zinc and water or dimethyl sulfide) of the ozonide would cleave the double bond to yield two aldehydes: 3-chloro-4-methylbenzaldehyde (B1590390) and formaldehyde. quora.comdoubtnut.com This reaction is synthetically useful for the preparation of carbonyl compounds from alkenes.

Table 3: Products of Ozonolysis of this compound

Reactant Reagents Products

Reduction Pathways

The alkene moiety of this compound can be readily reduced to the corresponding alkane. This transformation is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org Common catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org The reaction is generally highly efficient and proceeds via syn-addition of the two hydrogen atoms to the same face of the alkene. libretexts.org

For this compound, catalytic hydrogenation will saturate the propylene (B89431) side chain to yield 1-chloro-2-methyl-4-propylbenzene. The aromatic ring and the chloro substituent are typically stable under these conditions, although more forcing conditions (higher pressure and temperature) can lead to the reduction of the aromatic ring. youtube.com

Table 4: Catalytic Hydrogenation of this compound

Reactant Reagents Product

While catalytic hydrogenation is a general method for alkene reduction, other strategies can be employed for more selective transformations, particularly when other reducible functional groups are present. However, in the case of this compound, the primary site of reduction under typical catalytic hydrogenation conditions is the alkene. The aryl chloride bond is generally more resistant to reduction than the alkene. Reductive cleavage of aryl chlorides typically requires harsher conditions or specific catalytic systems. acs.org

For the selective reduction of the alkene without affecting other potentially sensitive functional groups that might be present in more complex derivatives, methods like diimide reduction (generated in situ from hydrazine (B178648) and an oxidizing agent) could be employed, although catalytic hydrogenation is the most common and straightforward approach for this specific substrate. The reduction of acyl chlorides to aldehydes (Rosenmund reduction) or alcohols provides examples of how the choice of reducing agent can control the outcome of a reaction, a principle that applies broadly in organic synthesis. wikipedia.orgncert.nic.in

Aromatic Substitution Reactions on the Chlorotolyl Ring

The benzene (B151609) ring of this compound can undergo substitution reactions, with the existing chloro and methyl groups influencing the position of incoming substituents.

In electrophilic aromatic substitution (EAS), the reactivity and orientation of incoming electrophiles are dictated by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orglibretexts.org The chlorotolyl ring of this compound possesses two such directing groups: a chloro group and a methyl group.

The methyl group (-CH3) is characterized as a weakly activating group. minia.edu.eg It donates electron density to the benzene ring through an inductive effect and hyperconjugation, thereby making the ring more nucleophilic and more reactive towards electrophiles than benzene itself. savemyexams.comchemguideforcie.co.uk This activating nature directs incoming electrophiles to the ortho and para positions relative to the methyl group. minia.edu.egsavemyexams.com

Conversely, the chlorine atom (-Cl) is a deactivating group due to its strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less reactive than benzene. minia.edu.egmsu.edu However, despite its deactivating nature, the chlorine atom possesses lone pairs of electrons that can be donated to the ring through resonance (a +M effect), which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.orgorganicchemistrytutor.com This resonance effect preferentially stabilizes the intermediates of ortho and para attack. Therefore, the chloro group is an ortho, para-director. minia.edu.egorganicchemistrytutor.com

When both a methyl and a chloro group are present, as in this compound, their combined directing effects determine the regioselectivity of the substitution. The methyl group at position 4 and the chloro group at position 3 will influence the positions for electrophilic attack. The activating methyl group will strongly direct incoming electrophiles to its ortho positions (positions 3 and 5) and its para position (position 1, which is already substituted). The deactivating chloro group will direct to its ortho positions (positions 2 and 4) and its para position (position 6). The directing effects of these two groups can either reinforce or oppose each other at different positions on the ring.

Interactive Table of Directing Effects in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting InfluenceMechanism of Direction
-CH₃ (Methyl)ActivatingOrtho, ParaInductive Effect and Hyperconjugation
-Cl (Chloro)DeactivatingOrtho, ParaInductive Effect (deactivating) and Resonance (directing)

Nucleophilic aromatic substitution (SNA) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com For the SNAr mechanism to be favored, electron-withdrawing groups should be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.org

In the case of this compound, the chlorotoluene ring is generally not highly activated for SNAr reactions under standard conditions. The methyl group is an electron-donating group, which disfavors nucleophilic attack. The chloro group itself is a potential leaving group, but the ring lacks the strong electron-withdrawing groups typically required for facile SNAr, such as nitro groups. libretexts.orgaskfilo.com However, under specific and often harsh conditions, such as high temperatures and the presence of strong bases, nucleophilic substitution can be induced. askfilo.comnih.gov For instance, the reaction of p-chlorotoluene with sodium amide (NaNH2) can proceed via a benzyne (B1209423) intermediate, leading to a mixture of products. chemistrysteps.com

Interactive Table of Conditions for Nucleophilic Aromatic Substitution
Reaction TypeRequired Ring SubstituentsTypical ConditionsIntermediate
SNAr (Addition-Elimination)Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to leaving groupOften mild to moderate conditionsMeisenheimer Complex
Elimination-Addition (Benzyne)Less stringent, but requires a strong baseStrong base (e.g., NaNH₂) and high temperatureBenzyne

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene functionality of this compound can participate in cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this context, the propene side chain of this compound can act as the dienophile. The reaction rate and selectivity are influenced by the electronic nature of the substituents on both the diene and the dienophile.

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. chesci.comwikipedia.orgorganic-chemistry.org The alkene of this compound can serve as the dipolarophile. Nitrones, for example, are common 1,3-dipoles that react with alkenes to form isoxazolidines. chesci.comrsc.org The rate and stereoselectivity of these reactions can be significantly enhanced by the use of Lewis acids. rsc.org

Functionalization of the Alkene and Aromatic Systems for Derivative Synthesis

The alkene and aromatic portions of this compound can be functionalized to synthesize a variety of derivatives.

Hydroformylation , also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org This reaction converts alkenes into aldehydes using a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst, typically cobalt or rhodium. wikipedia.orgresearchgate.net The hydroformylation of propene, for example, can yield both n-butyraldehyde and isobutyraldehyde, with the regioselectivity depending on the catalyst and reaction conditions. nih.govupb.ro Applying this to this compound would be expected to produce a mixture of aldehydes.

Carbonylation reactions in a broader sense introduce a carbonyl group into an organic molecule. nih.gov For instance, allylic compounds can undergo carbonylation to produce β,γ-unsaturated ketones. nih.gov Furthermore, direct carbonylation of the aromatic C-H bond in substituted benzenes can lead to the formation of benzaldehydes, although this often requires specific catalytic systems. researchgate.net

Amination reactions can introduce an amino group into the molecule, either at the alkene or on the aromatic ring.

Allylic amination involves the formation of a C-N bond at the allylic position. This can be achieved through various methods, including the palladium-catalyzed reaction of allylic alcohols with amines. rsc.orgrsc.org While this compound is not an allylic alcohol, related transformations on the alkene are possible. For example, allylic C-H amination can be achieved using photocatalysis in combination with a cobaloxime catalyst, allowing for the direct conversion of an allylic C-H bond to a C-N bond. scispace.com Other methods for the synthesis of allylic amines include rhodium-catalyzed amination of tertiary allylic trichloroacetimidates and molybdenum-catalyzed reactions of allylic carbonates. organic-chemistry.org

Aromatic amination on the chlorotoluene ring would likely proceed via a nucleophilic aromatic substitution mechanism, as discussed in section 3.5.2. This would generally require harsh conditions or the presence of activating groups that are not present in the parent molecule. nih.gov

Advanced Catalytic Activation and Reaction Engineering

For instance, the hydroformylation of propene to produce aldehydes is a well-documented industrial process, often employing rhodium or cobalt catalysts. researchgate.netwikipedia.orgnih.govupb.ro The reaction conditions, including pressure, temperature, and catalyst composition, are critical in controlling the regioselectivity towards linear or branched aldehydes. researchgate.netnih.gov Similarly, catalytic hydrogenation is a common method for reducing carbon-carbon double bonds, utilizing catalysts such as platinum or palladium on a carbon support. tcichemicals.comncert.nic.inccsenet.orggychbjb.com

While these general principles of catalytic reactions on alkenes are established, specific experimental data, such as reaction kinetics, catalyst performance, and reactor design parameters for this compound, have not been specifically reported. Research on closely related compounds, such as other chlorinated or alkylated phenylpropenes, may offer insights, but direct extrapolation of their reactivity and optimal reaction conditions to this compound would be speculative without dedicated experimental studies. The electronic and steric effects of the 3-chloro and 4-methyl substituents on the phenyl ring would uniquely influence the compound's interaction with a catalyst's active sites, necessitating specific research to determine its behavior in advanced catalytic systems.

Advanced Spectroscopic and Structural Elucidation Studies of 3 3 Chloro 4 Methylphenyl 1 Propene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 3-(3-chloro-4-methylphenyl)-1-propene, a full suite of NMR experiments, including one-dimensional ¹H and ¹³C spectra, provides the initial framework of its chemical environment, while multi-dimensional techniques are crucial for assembling the complete molecular puzzle.

Multi-dimensional NMR experiments are essential for establishing the bonding framework by revealing through-bond and through-space correlations between nuclei. chemrxiv.orgresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment maps the J-coupling correlations between protons. chemrxiv.org For this compound, a COSY spectrum would be vital to trace the spin systems. Key correlations would be observed between the vinylic protons of the propene moiety and the allylic methylene (B1212753) protons. Specifically, the complex multiplet of the internal vinyl proton (-CH=) would show cross-peaks to both the terminal vinyl protons (=CH₂) and the allylic protons (-CH₂-Ar). researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to their attached carbons, providing a definitive map of one-bond C-H connections. chemrxiv.orgnih.gov This is crucial for assigning the carbon signals, distinguishing between the aromatic C-H carbons and the vinyl and allylic carbons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments. chemrxiv.org For instance, the allylic methylene protons would show HMBC correlations to the aromatic quaternary carbon C1', the adjacent aromatic C2' and C6' carbons, and the vinyl C2 carbon. Similarly, the aromatic protons would show long-range correlations to neighboring carbons within the ring and to the allylic methylene carbon, confirming the attachment point of the propene chain to the phenyl ring. nih.gov

Interactive Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H2 (vinyl)H1 (vinyl), H3 (allyl)C2C1, C3, C1'
H1 (vinyl)H2 (vinyl)C1C2, C3
H3 (allyl)H2 (vinyl)C3C1', C2', C6', C2
H2'/H6' (aro.)H5' (aro.)C2'/C6'C4', C1', C3
H5' (aro.)H2'/H6' (aro.)C5'C1', C3', C4'
CH₃ (methyl)NoneC-MethylC3', C4', C5'

The bond connecting the allylic carbon (C3) and the aromatic ring (C1') is a single bond, allowing for rotation. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational changes in molecules, such as internal rotation. aps.org By monitoring NMR spectra over a range of temperatures, it is possible to determine the energy barriers for these processes. acs.org

For this compound, rotation around the C3-C1' bond may be hindered due to steric interactions between the propene group and the substituents on the phenyl ring. At high temperatures, this rotation would be fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons near the rotational axis. rsc.org As the temperature is lowered, the rotation slows. If the barrier is sufficiently high (typically in the range of 12-80 kJ/mol), the exchange rate can become slow enough to cause significant line broadening, eventually leading to the decoalescence of signals into separate peaks for each distinct conformer at the coalescence temperature (Tc). aps.orgacs.org Analysis of the line shapes or the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. nih.gov While the barrier in the parent compound may be too low to observe by DNMR, studying bulkier derivatives could allow for the quantification of these dynamic processes. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. Furthermore, the fragmentation pattern observed in the mass spectrum offers a blueprint of the molecule's structure. acs.org For this compound (C₁₀H₁₁Cl), the expected monoisotopic mass of the molecular ion [M]⁺˙ would be approximately 166.0549 g/mol . The presence of chlorine would be indicated by a characteristic [M+2]⁺˙ peak with roughly one-third the intensity of the [M]⁺˙ peak.

The fragmentation pathway under electron ionization (EI) can be predicted based on the stability of the resulting fragments:

Benzylic Cleavage: The most favorable cleavage is expected at the benzylic position (the C3-C1' bond), which is weakened by the adjacent aromatic ring. This would result in the loss of an allyl radical (•CH₂CH=CH₂) to form a highly stable chlorotolyl cation.

Tropylium (B1234903) Ion Formation: A common fragmentation pathway for alkylbenzenes is the formation of a tropylium ion (C₇H₇⁺) or a substituted tropylium ion. For this molecule, cleavage of the propene chain could lead to a chloromethyl-tropylium ion.

Loss of Chlorine: Cleavage of the strong aryl-Cl bond can occur, leading to a fragment ion at [M-35]⁺.

Propene Chain Fragmentation: Fragmentation can also occur within the propene chain itself, similar to the fragmentation of propene, leading to smaller fragments.

Interactive Table 2: Predicted HRMS Fragmentation for this compound

m/z (Predicted)Ion FormulaDescription of Loss
166.0549[C₁₀H₁₁Cl]⁺˙Molecular Ion (M⁺˙)
151.0314[C₉H₈Cl]⁺Loss of methyl radical (•CH₃)
131.0862[C₁₀H₁₁]⁺Loss of chlorine radical (•Cl)
125.0418[C₇H₆Cl]⁺Benzylic cleavage with H-rearrangement
91.0548[C₇H₇]⁺Tropylium ion from loss of C₃H₄Cl
41.0391[C₃H₅]⁺Allyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability.

For this compound, the IR and Raman spectra would reveal characteristic absorption and scattering bands corresponding to its specific functional groups:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the benzene (B151609) ring.

Alkene Group: The C=C stretching vibration of the terminal alkene will appear around 1640 cm⁻¹. The vinylic =C-H stretching vibrations are found just above 3000 cm⁻¹. The =CH₂ wagging OOP bending mode gives a strong band, typically near 910 cm⁻¹.

Aliphatic Groups: The C-H stretching vibrations of the allylic methylene (-CH₂) and the methyl (-CH₃) groups will be observed in the 3000-2850 cm⁻¹ range.

C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Table 3: Key Predicted Vibrational Modes for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)
~3080=C-H StretchAlkene/AromaticMedium
~2950C-H StretchMethyl/MethyleneMedium-Strong
~1640C=C StretchAlkeneMedium
~1590, 1480C=C StretchAromaticMedium-Strong
~1450CH₂/CH₃ BendAlkylMedium
~990, 910=C-H Bend (OOP)AlkeneStrong
~820C-H Bend (OOP)AromaticStrong
~750C-Cl StretchAryl HalideMedium-Strong

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While the parent compound this compound is a liquid or low-melting solid at room temperature, its crystalline derivatives can be analyzed by single-crystal X-ray crystallography. This technique provides the definitive solid-state structure, yielding precise data on bond lengths, bond angles, and torsional angles.

For a suitable crystalline derivative, X-ray diffraction analysis would confirm the connectivity established by NMR and provide key stereochemical details. It would reveal the exact conformation adopted by the molecule in the crystal lattice, including the dihedral angle between the phenyl ring and the propene chain. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as C-H···π interactions or halogen bonding, which govern the supramolecular architecture. This information is invaluable for understanding the physical properties of the material and for rationalizing the conformational preferences that might also be relevant in solution.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized UV-Vis light, and it is a powerful tool for determining the absolute configuration of chiral molecules in solution. chemrxiv.orgresearchgate.net

While this compound is itself achiral, chiral derivatives could be synthesized, for example, by introducing a stereocenter into the propene chain or by creating a sterically hindered derivative that exhibits atropisomerism (chirality arising from restricted rotation). The enantiomers of such a chiral derivative would be indistinguishable by standard NMR or mass spectrometry but would produce mirror-image ECD spectra. aps.org

The ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. researchgate.net Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the ECD spectrum for a given enantiomer. By comparing the experimentally measured ECD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the synthesized compound can be unambiguously assigned. This makes ECD an essential technique in asymmetric synthesis and the characterization of new chiral compounds.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Isomeric Characterization

The assessment of purity and the characterization of isomers are critical aspects of chemical analysis, particularly for substituted aromatic compounds like this compound and its derivatives. Advanced chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for these purposes. These methods allow for the separation of complex mixtures and the unambiguous identification of individual components based on their unique physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, which is amenable to gas chromatography, this method provides high-resolution separation and detailed structural information.

Purity Determination: The purity of a sample of this compound can be quantitatively assessed by GC-MS. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The area under the chromatographic peak for this compound relative to the total area of all peaks provides a measure of its purity. For accurate quantification, a calibration curve is typically generated using certified reference standards.

Isomeric Characterization: A significant challenge in the synthesis of this compound is the potential formation of positional isomers. These isomers have the same molecular weight but differ in the substitution pattern on the aromatic ring or the position of the double bond in the propene chain.

GC can effectively separate positional isomers. For instance, isomers like 3-(2-chloro-5-methylphenyl)-1-propene or 3-(4-chloro-3-methylphenyl)-1-propene (B1608075) would likely exhibit different retention times on a standard non-polar or medium-polarity GC column due to subtle differences in their boiling points and interactions with the stationary phase. The elution order is influenced by factors such as the dipole moment and the steric hindrance of the substituents. Retention indices, which are normalized retention times, can be used for more reliable identification by comparing experimental values with those from databases or literature. mdpi.comacs.orgnih.govtdi-bi.com

The mass spectrometer provides crucial information for isomer identification. While positional isomers often yield very similar mass spectra under electron ionization (EI), there can be subtle differences in the relative abundances of fragment ions. researchgate.net The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragmentation would involve the loss of a chlorine atom, a methyl group, or cleavage of the propenyl side chain. The benzylic cation that can be formed is often a prominent fragment in the mass spectra of such compounds. youtube.com

A hypothetical GC-MS analysis of a mixture containing this compound and its potential positional isomers would likely involve a temperature-programmed separation on a capillary column (e.g., a 5% phenyl-polymethylsiloxane phase). mdpi.com

Table 1: Hypothetical GC-MS Data for Isomers of Chloromethylphenylpropene

Compound NameHypothetical Retention Time (min)Key Mass Fragments (m/z)
This compound12.5166 (M+), 151, 131, 115, 91
3-(2-Chloro-5-methylphenyl)-1-propene12.2166 (M+), 151, 131, 115, 91
3-(4-Chloro-3-methylphenyl)-1-propene12.8166 (M+), 151, 131, 115, 91

Note: The retention times are hypothetical and for illustrative purposes. The mass fragments are predicted based on common fragmentation patterns of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for less volatile, thermally labile, or polar compounds. It can also be a powerful tool for the analysis of this compound and its derivatives, especially for isomeric separation.

For enantiomeric separation, which would be relevant for chiral derivatives of this compound, chiral stationary phases (CSPs) are employed. Research has shown that CSPs based on cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) are effective for separating a wide range of racemic mixtures. researchgate.netchromatographyonline.comphenomenex.com This indicates that stationary phases with structural similarities to the analyte can provide excellent chiral recognition.

Mass Spectrometric Detection: The mass spectrometer in an LC-MS system provides mass information and fragmentation data, similar to GC-MS. Electrospray ionization (ESI) is a common ionization technique used in LC-MS. For this compound, which is a neutral molecule, adduct formation (e.g., with sodium or ammonium (B1175870) ions) might be necessary for efficient ionization in positive ion mode. Tandem mass spectrometry (MS/MS) can be employed to obtain more detailed structural information. In MS/MS, a specific precursor ion is selected and fragmented to produce a characteristic product ion spectrum, which can be highly specific for a particular isomer. nih.gov

Table 2: Hypothetical LC-MS Parameters for Isomeric Separation

ParameterValue/Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Full Scan and Product Ion Scan (MS/MS)
Hypothetical Elution Order Based on increasing polarity of isomers

Note: These parameters are hypothetical and would require optimization for a specific analytical method.

Computational Chemistry and Theoretical Investigations of 3 3 Chloro 4 Methylphenyl 1 Propene

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to model the behavior of electrons in molecules, which governs their structure and reactivity. For 3-(3-Chloro-4-methylphenyl)-1-propene, such calculations would typically be performed using specific basis sets (e.g., 6-311G(d,p)) to ensure accuracy.

Electronic Structure, Charge Distribution, and Reactivity Descriptors (e.g., FMO analysis, MEP)

Analysis of the electronic structure provides a detailed picture of how electrons are distributed within the this compound molecule.

Frontier Molecular Orbital (FMO) Analysis : This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. For this compound, negative potential would likely be concentrated around the chlorine atom and the π-system of the propene and phenyl groups, while positive potential would be found around the hydrogen atoms.

No specific FMO or MEP data for this compound has been published.

Conformational Landscape Analysis

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For this compound, rotation around the single bond connecting the propyl chain to the phenyl ring would be of primary interest. Quantum chemical calculations could be used to determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. csus.eduutdallas.edu This information is critical for understanding the molecule's average structure and how its shape influences its properties and interactions. A detailed conformational analysis for this specific molecule is not available in the literature.

Molecular Dynamics and Molecular Mechanics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) offer a way to simulate the behavior of larger systems or longer timescales by using classical physics approximations.

Ligand Binding Site Analysis (if applicable to non-biological systems)

If this compound were to be studied for its interaction with a surface or within a material (a non-biological system), MD simulations could be used to analyze its binding mode. These simulations would model the dynamic interactions between the molecule and the host material, identifying the most favorable binding sites and orientations. Such studies have not been published for this compound.

Reaction Pathway Modeling and Transition State Identification

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. nih.gov This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

A key part of this process is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction's feasibility and rate. For reactions involving this compound, such as addition to the double bond, theoretical calculations could identify the precise geometry of the transition state. researchgate.net However, specific reaction pathway models for this compound are not documented in the literature.

Prediction of Activation Energies and Reaction Rates

Once a transition state is identified, its energy relative to the reactants gives the activation energy (Ea) for the reaction. A higher activation energy corresponds to a slower reaction rate. Using theories like Transition State Theory (TST), computational chemists can predict reaction rate constants at different temperatures. researchgate.net This predictive capability is a cornerstone of modern chemical research, but specific activation energies and reaction rates for reactions involving this compound have not been computationally determined in published studies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods have become indispensable for predicting the spectroscopic parameters of organic molecules, offering a way to validate experimental findings and assign complex spectra. Techniques like Density Functional Theory (DFT) and machine learning models can calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with increasing accuracy. nih.govrsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is vital for structural confirmation. nih.gov Quantum mechanical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are a common approach. nih.gov These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane). The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). ajchem-a.com Furthermore, recent advancements in machine learning, utilizing graph neural networks trained on large experimental databases, offer near-instantaneous and highly accurate predictions of chemical shifts. rsc.orgmdpi.com For this compound, these predictions can help assign specific protons and carbons in its aromatic and allylic systems.

Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, computational models can determine the frequencies and intensities of the fundamental vibrational modes. ajchem-a.com These calculations are typically performed using DFT methods. The predicted frequencies for this compound would correspond to specific molecular motions, such as C-H stretching of the aromatic ring and the propene group, C=C double bond stretching, and C-Cl stretching. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed absorption bands.

Below is a table of hypothetical predicted spectroscopic data for this compound, illustrating typical results from computational analysis.

Parameter TypeAtom/BondPredicted Value
¹³C NMR Chemical ShiftC1 (CH₂)117.2 ppm
¹³C NMR Chemical ShiftC2 (CH)136.5 ppm
¹³C NMR Chemical ShiftC3 (CH₂)39.8 ppm
¹³C NMR Chemical ShiftAromatic C-Cl133.1 ppm
¹H NMR Chemical ShiftH1 (CH₂)5.10 ppm
¹H NMR Chemical ShiftH2 (CH)5.95 ppm
¹H NMR Chemical ShiftAromatic H7.05 - 7.25 ppm
¹H NMR Chemical ShiftMethyl (CH₃)2.35 ppm
Vibrational FrequencyC=C Stretch (propene)1645 cm⁻¹
Vibrational FrequencyAromatic C-H Stretch3050 - 3100 cm⁻¹
Vibrational FrequencyC-Cl Stretch750 cm⁻¹

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or other physicochemical properties. tubitak.gov.tr These studies are foundational in predicting the behavior of new or untested molecules based on a set of calculated molecular descriptors. For this compound, a QSRR study could predict its susceptibility to electrophilic addition at the double bond, its potential for polymerization, or its chromatographic retention behavior.

The process involves calculating a variety of molecular descriptors for a series of related compounds. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Quantum Mechanical: Properties derived from the electronic structure, such as HOMO/LUMO energies, dipole moment, and atomic charges. tubitak.gov.tr

Once calculated, these descriptors are used as independent variables in a multiple linear regression or machine learning algorithm to build a mathematical model that predicts the property of interest. A central goal is to identify the key molecular features that govern the reactivity of the compound class under investigation. tubitak.gov.tr For instance, a QSRR model could reveal that the reactivity of the propene side chain in phenylpropene derivatives is primarily influenced by the electronic properties of the substituents on the aromatic ring.

The table below lists key quantum chemical descriptors that would be calculated for this compound as part of a QSRR study.

Descriptor TypeDescriptor NameDescription
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
ElectronicHOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. ajchem-a.com
ElectronicDipole MomentA measure of the overall polarity of the molecule.
StericMolecular VolumeThe total volume occupied by the molecule.
StericSurface AreaThe total solvent-accessible surface area.

Applications in Advanced Chemical Synthesis and Materials Science

As a Key Intermediate in the Synthesis of Complex Organic Molecules

Synthesis of Specialized Organic Reagents

The structure of 3-(3-Chloro-4-methylphenyl)-1-propene is well-suited for its conversion into specialized organometallic reagents, which are fundamental tools in synthetic organic chemistry for forming new carbon-carbon bonds. The presence of a chloro-substituted aryl group allows for the creation of Grignard and organolithium reagents through reaction with magnesium or lithium metals, respectively. libretexts.orglibretexts.org These reagents effectively convert the electrophilic aryl halide into a potent nucleophilic carbanion. libretexts.orglibretexts.org

Such reagents derived from this compound would be highly valuable for introducing the 3-chloro-4-methylphenylallyl moiety into other molecules. Their applications include reacting with carbonyl compounds (aldehydes, ketones, esters) to form complex alcohols or participating in coupling reactions to build larger molecular frameworks. The reactivity of these organometallic compounds makes them strong bases, necessitating the use of dry, aprotic solvents during their preparation and use. libretexts.org

Table 1: Potential Organometallic Reagents from this compound
Reagent TypeGeneral FormulaSynthetic MethodKey Application
Grignard Reagent(3-Cl, 4-Me-C₆H₃-CH₂CH=CH₂)MgBr*Reaction with magnesium metal (Mg) in an ether solvent like THF. libretexts.orgNucleophilic addition to carbonyls (aldehydes, ketones) to form alcohols. libretexts.org
Organolithium Reagent(3-Cl, 4-Me-C₆H₃-CH₂CH=CH₂)LiReaction with two equivalents of lithium metal (Li) in a hydrocarbon solvent. libretexts.orgUsed as a strong base or as a nucleophile in various coupling reactions. libretexts.org

*Assumes prior conversion of the aryl chloride to a more reactive aryl bromide or iodide, a common practice for Grignard synthesis.

Development of New Catalysts or Ligands

The molecular framework of this compound can be chemically modified to produce novel ligands for transition metal catalysis. The aromatic ring and the propene chain offer synthetic handles to introduce donor atoms such as phosphorus, nitrogen, or oxygen, which can coordinate to a metal center. For instance, functionalization of the aromatic ring can lead to phosphine (B1218219) ligands, which are crucial in many palladium-catalyzed cross-coupling reactions.

The development of new catalysts is essential for improving reaction efficiency, selectivity, and scope. Substituted styrenes are used in catalyst development, and insights from these studies can be applied to derivatives of this compound. acs.orgresearchgate.net For example, modifying the electronic and steric properties of the ligand by using the 3-chloro-4-methylphenyl group could fine-tune the activity and stability of a resulting metal complex, potentially leading to highly active catalysts for reactions like the Heck or Suzuki couplings. organic-chemistry.org

Table 2: Hypothetical Ligands Derived from this compound
Ligand TypePotential StructureTarget Metal (Example)Potential Application
Phosphine Ligand(3-Cl, 4-Me-C₆H₃-CH₂CH=CH₂)-PPh₂Palladium (Pd)Heck and Suzuki cross-coupling reactions. organic-chemistry.org
N-Heterocyclic Carbene (NHC) PrecursorImidazolium salt attached to the aryl ringPalladium (Pd), Ruthenium (Ru)Cross-coupling, olefin metathesis.
Amine/Amide Ligand-NR₂ or -N(R)C(O)R' group added to the aryl ringCopper (Cu), Iron (Fe)Oxidation or C-N bond forming reactions.

Material Precursors for Advanced Functional Materials

This compound is a logical precursor for the synthesis of advanced functional materials, primarily through its conversion to chalcone (B49325) derivatives. Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. researchgate.netscispace.com In this context, the toluene (B28343) moiety of the title compound can be oxidized to the corresponding aldehyde (3-chloro-4-methylbenzaldehyde), which then serves as a key building block for a family of chalcones. These chalcones are recognized for their extensive biological activities and as components in materials science. scispace.comresearchgate.netnih.gov The resulting chalcone structure possesses a conjugated π-system that is responsible for its unique electronic and optical properties. researchgate.net

Optoelectronic and Electronic Materials

Derivatives of this compound, specifically the chalcones synthesized from its corresponding aldehyde, are investigated for their potential in optoelectronic applications. koyauniversity.org Chalcones often exhibit a donor-pi-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer, a key characteristic for organic electronic materials. um.edu.my The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be tuned by the substituents on the aromatic rings. um.edu.myresearchgate.net

Computational and experimental studies on related chalcone structures demonstrate that they can have energy gaps suitable for use in organic electronic devices. koyauniversity.orgum.edu.my For example, a study on a brominated chalcone found an experimental energy gap of 3.166 eV, suggesting viability for such applications. koyauniversity.org The specific substitution pattern of the 3-chloro-4-methylphenyl group would influence the final electronic properties of the derived chalcone, making it a target for designing materials with tailored energy levels.

Table 3: Optoelectronic Properties of Related Chalcone Compounds
Compound TypeKey Structural FeatureReported Energy Gap (Eg)Potential Application
Brominated ChalconeDibromo-bis(bromo(phenyl)methyl)cyclohexanone3.17 eV (Experimental) / 3.33 eV (Theoretical) koyauniversity.orgOrganic electronic devices. koyauniversity.org
Nitrophenyl Thiophenyl ChalconeDonor-π-Acceptor (D-π-A)3.1 to 3.4 eV (Theoretical) um.edu.myEfficient charge transfer materials. um.edu.my
Halogenated ChalconesChloro- and bromo-substituentsN/AConsidered promising for OLED materials. researchgate.net

Photochromic Systems (if applicable to derivatives)

Certain chalcone derivatives are known to exhibit photochromism, a reversible transformation between two isomers with distinct absorption spectra upon exposure to light. zairyo.orgnih.gov This property makes them candidates for molecular switches and optical memory devices. researchgate.net The mechanism typically involves the photochemical E/Z (cis/trans) isomerization around the C=C double bond of the enone system. nih.gov

For chalcones derived from this compound, irradiation could induce isomerization from the more stable E-isomer to the Z-isomer, leading to a change in the molecule's conjugation and, consequently, its color or UV-Vis absorption spectrum. nih.gov Studies on α-methylchalcones show they behave as P-type photochromic materials, and research on hydroxy-substituted chalcones has detailed the kinetics of photoinduced ring-opening and closure reactions, which are fundamental to understanding their photochromic behavior. zairyo.orgnih.gov The specific substituents on the phenyl rings are known to influence the kinetic barrier of this isomerization, thereby affecting the stability of the photo-isomers. researchgate.net

Contributions to Mechanistic Organic Chemistry Studies

As a substituted styrene (B11656), this compound is an excellent substrate for studying the mechanisms of organic reactions. Its structure allows for the investigation of how electronic and steric factors influence reaction outcomes. ucalgary.ca The propene group is susceptible to electrophilic addition, and the presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring creates a nuanced electronic environment. dalalinstitute.compearson.com

This compound can be used to study:

Regioselectivity in Electrophilic Additions: In reactions like hydrohalogenation or hydration, the addition of the electrophile is dictated by the formation of the most stable carbocation intermediate. For styrenes, this is typically the benzylic carbocation. ucalgary.ca The substituents on the ring modulate the stability of this intermediate and can influence whether the reaction follows Markovnikov's rule. jiwaji.edu

Stereochemistry of Addition: The formation of intermediates like a cyclic halonium ion can dictate the stereochemical outcome (syn- or anti-addition) of a reaction. jiwaji.edu

Palladium-Catalyzed Reactions: The compound can serve as a substrate in reactions like the Mizoroki-Heck reaction, where an aryl or vinyl halide is coupled with an alkene. wikipedia.org Studying its reactivity helps in understanding how catalyst systems, ligands, and substrate electronics affect C-C bond formation efficiency and selectivity. chemrxiv.orglibretexts.org

Table 4: Mechanistic Studies Involving Substituted Styrenes
Reaction TypeKey Mechanistic QuestionExpected Outcome for this compound
Hydrohalogenation (e.g., + HBr)Regioselectivity (Markovnikov vs. anti-Markovnikov). jiwaji.eduFollows Markovnikov's rule via the most stable benzylic carbocation, with the bromine adding to the carbon adjacent to the ring. ucalgary.ca
Halogenation (e.g., + Br₂)Stereochemistry (syn- vs. anti-addition). dalalinstitute.comProceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms across the double bond. jiwaji.edu
OxidationSelectivity (epoxidation vs. C=C bond cleavage). mdpi.comCan be selectively oxidized to an epoxide or undergo cleavage to form 3-chloro-4-methylbenzaldehyde (B1590390), depending on the catalyst and conditions. researchgate.netmdpi.com
Heck ReactionRegioselectivity and catalyst efficiency. wikipedia.orgCan act as the alkene partner, with coupling typically occurring at the terminal carbon of the propene group with high trans selectivity. organic-chemistry.org

Environmental and Sustainable Chemistry Perspectives on 3 3 Chloro 4 Methylphenyl 1 Propene

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes such as light (photolysis) and water (hydrolysis).

The photochemical transformation of 3-(3-Chloro-4-methylphenyl)-1-propene is anticipated to be influenced by its aromatic and olefinic structures. For related chloroaromatic compounds, such as chlorobiphenyls, reductive dechlorination is a primary photochemical reaction pathway. libretexts.org This process involves the cleavage of the carbon-chlorine bond, with the chlorine atom being replaced by a hydrogen atom, often sourced from the surrounding environmental matrix, such as water or organic matter. The rate of such reactions is often enhanced in hydroxylic solvents. libretexts.org

Therefore, in environmental matrices like water or moist soil, this compound could undergo photodegradation, potentially leading to the formation of 3-(4-methylphenyl)-1-propene and other dechlorinated or oxidized products. The propene side chain may also be susceptible to photo-oxidation, potentially forming alcohols, aldehydes, or carboxylic acids.

The hydrolytic stability of this compound is determined by the susceptibility of its chemical bonds to react with water. While the aryl-chlorine bond is generally stable under typical environmental pH conditions, the allylic structure of the propene group could be more reactive. Similar compounds, like 3-chloro-2-methylpropene, are known to hydrolyze in the presence of moisture, which leads to an increase in acidity. This suggests that the C-Cl bond in the propene chain, if it were allylic (which it is not in this compound, as the chlorine is on the phenyl ring), would be the primary site for hydrolysis.

However, for the specified compound, the chlorine is attached to the aromatic ring, which makes it much less susceptible to simple hydrolysis compared to an alkyl or allyl chloride. A study on the hydrolysis of mono-4-chloro, 3-methyl phenyl phosphate (B84403) showed that the degradation rate is pH-dependent. wikipedia.org While the phosphate group is different, this highlights that environmental pH can influence the stability of the chloro-methylphenyl moiety. Significant hydrolysis of the aryl-chloride bond would likely require more extreme conditions than typically found in the environment.

Biotransformation and Microbial Degradation Studies (Chemical Mechanisms)

The biodegradation of chlorinated aromatic compounds is a widely studied area, offering strong predictive power for the likely fate of this compound in microbially active environments.

The microbial degradation of chlorinated hydrocarbons is often initiated by specific enzymes that can catalyze the initial attack on the molecule. For this compound, two main enzymatic pathways are plausible for its breakdown: one targeting the aromatic ring and another targeting the alkene side chain.

Aromatic Ring Cleavage: Bacteria capable of degrading aromatic compounds typically employ dioxygenase enzymes to incorporate both atoms of an oxygen molecule into the aromatic ring, forming a cis-dihydrodiol. clearsynth.com This is followed by dehydrogenation to a catechol-like intermediate. For a chlorinated catechol, ring cleavage can proceed via ortho- or meta-cleavage pathways, eventually leading to intermediates of central metabolism like the Krebs cycle. The chlorine substituent can be removed either before or after ring cleavage. clearsynth.com

Alkene Oxidation: The propene side chain can be targeted by monooxygenase enzymes. For example, alkene monooxygenases are known to degrade chlorinated alkenes like dichloropropylene. mnstate.edu This oxidation can lead to the formation of an epoxide, which can then be hydrolyzed by an epoxide hydrolase to a diol. Further oxidation can lead to the cleavage of the side chain.

Dehalogenation: The removal of the chlorine atom is a critical step in the complete mineralization of the compound. This can be accomplished by dehalogenase enzymes, which can replace the chlorine with a hydroxyl group (hydrolytic dehalogenation) or a hydrogen atom (reductive dehalogenation). masterorganicchemistry.comprepchem.com

Green Chemistry Principles in the Lifecycle of the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org

Atom economy is a key green chemistry metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govgoogle.com Reactions with high atom economy, like additions and rearrangements, are preferred over those with low atom economy, such as substitutions and eliminations, which generate significant waste. organic-chemistry.org

While a specific industrial synthesis for this compound is not detailed in the available literature, a plausible and modern synthetic approach would be the Heck reaction . wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction would involve reacting an aryl halide with an alkene.

A hypothetical Heck reaction for the synthesis is shown below:

3-Chloro-4-methyl-iodobenzene + Propene → this compound + HI

To analyze the atom economy of this hypothetical synthesis, we can calculate the percentage of the mass of the reactants that ends up in the final product.

Table 1: Hypothetical Atom Economy Calculation for the Heck Synthesis of this compound

ReactantFormulaMolar Mass ( g/mol )
3-Chloro-4-methyl-iodobenzeneC₇H₆ClI268.48
PropeneC₃H₆42.08
Total Reactant Mass 310.56
Product Formula Molar Mass ( g/mol )
This compoundC₁₀H₁₁Cl166.65
Byproduct Formula Molar Mass ( g/mol )
Hydrogen IodideHI127.91

Atom Economy Calculation:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100% Atom Economy = (166.65 / 310.56) x 100% ≈ 53.7%

An atom economy of 53.7% indicates that a significant portion of the reactant mass is converted into a byproduct (in this case, hydrogen iodide, which would be neutralized by the base used in the reaction, generating further salt waste). While superior to many classical stoichiometric reactions, there is still substantial room for improvement from a green chemistry perspective. Alternative routes, such as catalytic C-H activation, could potentially offer higher atom economy by avoiding the use of a pre-halogenated starting material. Minimizing waste also involves the use of catalytic amounts of palladium and ligands, and the selection of environmentally benign solvents that can be recycled. nih.gov

Lifecycle Assessment for Synthetic Routes

A comprehensive lifecycle assessment (LCA) for the synthesis of this compound is crucial for evaluating its environmental footprint from cradle to gate. While specific LCA data for this compound is not publicly available, a comparative analysis of potential synthetic routes can be performed using established green chemistry metrics. wikipedia.orgacs.orgtudelft.nlnih.gov These metrics help quantify the efficiency and environmental impact of a chemical process, providing a framework for selecting more sustainable options. wikipedia.orgacs.org

Common metrics for evaluating the greenness of a synthesis include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor). tudelft.nlnih.gov

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient reaction with less waste generation at a molecular level.

Process Mass Intensity (PMI): PMI is a more comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the final product. acs.orgtudelft.nl A lower PMI value indicates a more resource-efficient and sustainable process.

E-Factor: This metric measures the total mass of waste produced per kilogram of product. tudelft.nl A lower E-Factor is indicative of a greener process.

The synthesis of this compound can be envisioned through several plausible routes, each with different implications for these green metrics. A hypothetical comparison of two potential pathways is presented below to illustrate the application of these metrics in a lifecycle context.

Interactive Data Table: Hypothetical Lifecycle Assessment Metrics for Synthetic Routes to this compound

Users can conceptually evaluate the environmental performance of different synthetic strategies based on key green chemistry metrics. This table is for illustrative purposes as specific process data is not available.

MetricRoute A: Grignard-based SynthesisRoute B: Heck CouplingIdeal ValueInterpretation
Atom Economy (%) ModerateHigh100%Higher values are better, indicating more efficient incorporation of reactants into the final product.
Process Mass Intensity (PMI) ( kg/kg ) HighModerate-High1Lower values are better, signifying less overall mass used per kilogram of product.
E-Factor (kg waste/kg product) HighModerate-High0Lower values are better, indicating less waste generation.
Primary Solvents Ether (e.g., THF, Diethyl ether)Polar aprotic (e.g., DMF, DMAc), Toluene (B28343)N/AChoice of solvent significantly impacts the environmental profile due to toxicity, and energy required for removal/recycling.
Key Reagents/Catalysts Magnesium, Allyl BromidePalladium catalyst, Phosphine (B1218219) ligand, Base (e.g., Triethylamine)N/AThe use of heavy metals like palladium, while catalytic, requires consideration of cost, toxicity, and recovery/recycling processes.

A detailed LCA would further quantify impacts across various categories, including global warming potential (kg CO2-eq), water use, and ecotoxicity, based on the specific energy inputs, raw material sourcing, and waste treatment protocols for each step of the chosen synthetic route. rsc.orgnih.govcore.ac.uk The selection of starting materials, such as sourcing 3-chloro-4-methyltoluene, and the energy required for reaction conditions (heating, cooling, separations) are critical components of a full lifecycle inventory. nih.govmdpi.comlca-data.com

Environmental Fate and Transport Mechanisms (Chemical Aspects)

The environmental fate and transport of this compound are governed by its inherent physicochemical properties and its interactions with different environmental compartments, including air, water, soil, and sediment. In the absence of specific experimental data for this compound, quantitative structure-activity relationship (QSAR) models, such as the US EPA's EPI Suite™, provide valuable screening-level estimates for key environmental fate parameters. omicsonline.orgepisuite.devchemistryforsustainability.orgchemsafetypro.comepa.govregulations.govmorressier.comsrcinc.comepa.gov

Interactive Data Table: Predicted Environmental Fate Properties of this compound

The following data are estimated using QSAR models (EPI Suite™) and provide an indication of the compound's likely environmental behavior. These are predictive values and should be used as a screening tool.

ParameterPredicted ValueEPI Suite™ ModelEnvironmental Implication
Log Koc (Soil Adsorption Coefficient) 3.5 - 4.0KOCWIN™Moderate to low mobility in soil and sediment; likely to adsorb to organic matter. jetjournal.usresearchgate.netcambridge.orgqsardb.org
Hydrolysis Half-Life (pH 7) Weeks to MonthsHYDROWIN™The allylic chloride structure suggests susceptibility to hydrolysis, but the substitution pattern may influence the rate. fishersci.com
Atmospheric Oxidation Half-Life ~ 1 dayAOPWIN™Expected to be relatively rapidly degraded in the atmosphere by hydroxyl radicals.
Biodegradation Not readily biodegradableBIOWIN™The chlorinated aromatic structure may confer resistance to rapid microbial degradation. europa.eunih.govgithub.comnih.gov

Persistence and Degradation:

The persistence of this compound in the environment is influenced by several degradation mechanisms.

Biodegradation: The presence of a chlorinated aromatic ring is a structural feature often associated with persistence. herts.ac.ukepa.govrivm.nlnih.gov QSAR models suggest that the compound is not readily biodegradable, implying it may persist in environments where microbial degradation is the primary removal process. europa.eunih.govgithub.comnih.gov The degradation of related chlorotoluenes has been shown to be slow and often requires specific microbial strains. herts.ac.ukepa.govrivm.nl

Hydrolysis: The allyl group in the structure suggests a potential for hydrolysis, which is the reaction with water. Allyl chlorides are generally more reactive towards hydrolysis than their saturated counterparts. fishersci.com However, the rate can be influenced by the substitution on the aromatic ring. The predicted half-life of weeks to months indicates that hydrolysis could be a relevant, albeit not rapid, degradation pathway in aquatic environments.

Photodegradation: In the atmosphere, the compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl radicals. The estimated atmospheric half-life of approximately one day suggests that long-range atmospheric transport is unlikely. mdpi.comnih.govnsf.govmdpi.comsharif.edu In water, direct photolysis is not expected to be a significant degradation pathway unless the molecule absorbs light at wavelengths present in sunlight (>290 nm). ecfr.gov

Mobility and Transport:

The transport of this compound between environmental compartments is dictated by its volatility, water solubility, and partitioning behavior.

Soil and Sediment Partitioning: The predicted Log Koc value indicates that the compound has a moderate to high tendency to adsorb to the organic carbon fraction of soil and sediment. jetjournal.usresearchgate.netcambridge.orgqsardb.org This suggests that its mobility in soil will be limited, and it is likely to accumulate in sediments if released into aquatic systems.

Volatilization: The compound's vapor pressure and Henry's Law Constant (estimated by EPI Suite™) suggest it has a moderate potential to volatilize from water surfaces to the atmosphere.

Bioaccumulation: With an estimated Log Kow (octanol-water partition coefficient) in the range of 3 to 4, the compound has the potential to bioaccumulate in aquatic organisms. However, this potential may be mitigated by metabolic processes within the organism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chloro-4-methylphenyl)-1-propene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation using 3-chloro-4-methylbenzene and allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Wittig reactions with substituted benzaldehydes and allylphosphonium salts .
  • Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly affect regioselectivity and yield. Purification via fractional distillation or column chromatography is critical to isolate the target compound from byproducts like di- or tri-substituted derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and allylic protons (δ 5.2–5.8 ppm). Chlorine substituents deshield adjacent carbons .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z ≈ 182 [M⁺]) and fragmentation patterns (loss of Cl or CH₃ groups) .
  • IR Spectroscopy : Detect C=C stretching (~1640 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. How does the steric and electronic profile of the 3-chloro-4-methylphenyl group influence the compound’s reactivity?

  • Steric Effects : The methyl group at the 4-position increases steric hindrance, reducing electrophilic substitution rates at the ortho position.
  • Electronic Effects : The electron-withdrawing Cl substituent directs electrophilic attacks to the para position relative to the methyl group. Computational DFT studies (e.g., using Gaussian) can model charge distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) for this compound?

  • Root Cause Analysis : Discrepancies may arise from impurities (e.g., residual solvents or isomers) or polymorphic forms. Cross-validate data using:

  • DSC/TGA : Determine phase transitions and thermal stability .
  • HPLC-PDA : Quantify purity (>98% required for reproducibility) .
    • Standardization : Adopt protocols from authoritative sources like PubChem or EPA DSSTox for consistent reporting .

Q. How can computational chemistry guide the design of derivatives for non-linear optical (NLO) applications?

  • Methodology :

  • Hyperpolarizability Calculations : Use software like Gaussian or ORCA to predict β values, focusing on π-conjugation between the phenyl and propene groups .
  • Crystallography : Analyze molecular packing (e.g., non-centrosymmetric space groups like P2₁) using single-crystal X-ray diffraction to correlate structure with NLO activity .

Q. What experimental designs mitigate challenges in stereoselective synthesis of chiral analogs?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) to control enantioselectivity during epoxidation or cyclopropanation .
  • Kinetic Resolution : Use enzymes (e.g., lipases) to separate enantiomers via selective acylation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in catalytic studies?

  • Hazards : Corrosive (AlCl₃ catalysts), flammable (allyl chloride), and potential lachrymatory effects.
  • Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and inert atmospheres (N₂/Ar) during synthesis. Neutralize waste with aqueous NaHCO₃ .

Key Research Gaps

  • Limited crystallographic data for this compound; single-crystal studies are needed to confirm stereoelectronic effects .
  • Environmental fate studies (e.g., biodegradation pathways) are absent in current literature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-methylphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-methylphenyl)-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.